molecular formula C16H11Cl2NO4S2 B2566317 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797182-56-9

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B2566317
CAS RN: 1797182-56-9
M. Wt: 416.29
InChI Key: SWTACNAFRDJJGO-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a thiophene ring, a benzenesulfonamide group, and two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorine atoms might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms and the sulfonamide group could influence its solubility and reactivity .

Scientific Research Applications

Crystal Structures and Molecular Interactions

Research has explored the crystal structures of related benzenesulfonamides, emphasizing their intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, which play crucial roles in their crystal packing and stability. These studies offer insights into designing compounds with specific molecular arrangements for targeted applications (Bats, Frost, & Hashmi, 2001).

Electrochemical Properties and Applications

Synthesis and investigation of new derivatives have been conducted, focusing on their electrochromic properties. These compounds, when polymerized, exhibit distinct electrochromic characteristics suitable for electronic device applications, such as electrochromic displays (ECDs), highlighting their potential in materials science (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Therapeutic Potential

Several studies have synthesized derivatives to explore their inhibitory effects on enzymes like carbonic anhydrase, demonstrating potential therapeutic applications in treating diseases like glaucoma and various cancers. The exploration of these compounds' inhibitory capacities could lead to new drugs with improved efficacy and reduced side effects (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2,5-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4S2/c17-10-3-5-12(18)15(8-10)25(21,22)19-9-11-4-6-14(24-11)16(20)13-2-1-7-23-13/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTACNAFRDJJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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